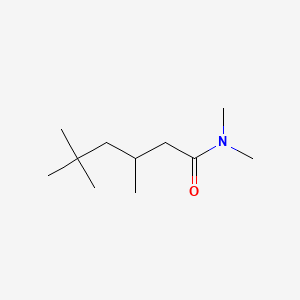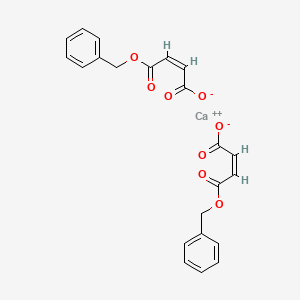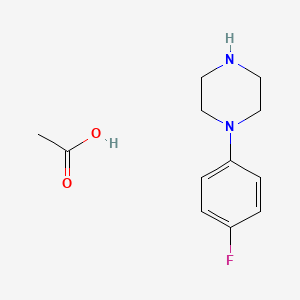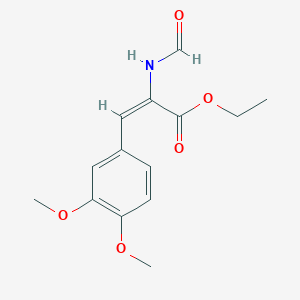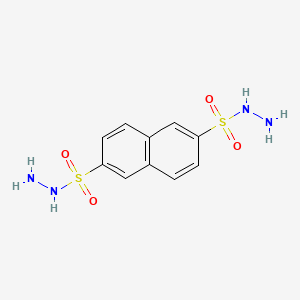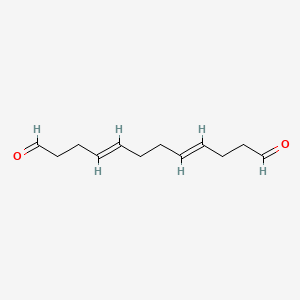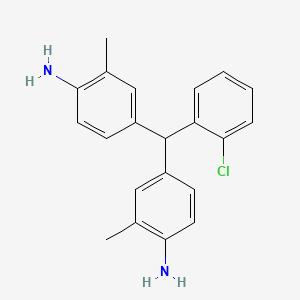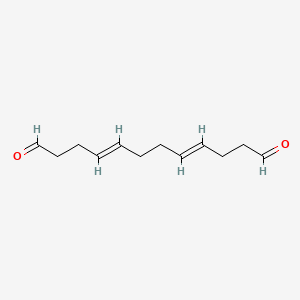![molecular formula C6H7Cl3O B12649880 1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane CAS No. 71648-20-9](/img/structure/B12649880.png)
1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,5-Trichloro-7-oxabicyclo[410]heptane is a chemical compound known for its unique bicyclic structure This compound is characterized by the presence of three chlorine atoms and an oxygen atom within its bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with chlorine and oxygen sources under controlled conditions. One common method includes the chlorination of cyclohexene followed by an epoxidation reaction to introduce the oxygen atom into the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and epoxidation processes, utilizing specialized reactors and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the opening of the bicyclic ring.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce dechlorinated derivatives .
Aplicaciones Científicas De Investigación
1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of chlorine substitution on chemical reactivity.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe.
Medicine: Research investigates its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mecanismo De Acción
The mechanism of action of 1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets through its chlorine and oxygen atoms. These interactions can lead to the formation of reactive intermediates, which then participate in various chemical reactions. The pathways involved often include nucleophilic attack on the chlorine atoms or the epoxide ring, leading to ring-opening or substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring, but without chlorine substitution.
Cyclohexene oxide: A simpler epoxide without the bicyclic structure or chlorine atoms.
1,2-Epoxycyclohexane: Similar to cyclohexene oxide but with different substitution patterns
Uniqueness
1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane is unique due to its specific arrangement of chlorine and oxygen atoms within the bicyclic framework.
Propiedades
Número CAS |
71648-20-9 |
|---|---|
Fórmula molecular |
C6H7Cl3O |
Peso molecular |
201.5 g/mol |
Nombre IUPAC |
1,5,5-trichloro-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H7Cl3O/c7-5(8)2-1-3-6(9)4(5)10-6/h4H,1-3H2 |
Clave InChI |
AIPINVBKJYKCOI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C(O2)C(C1)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


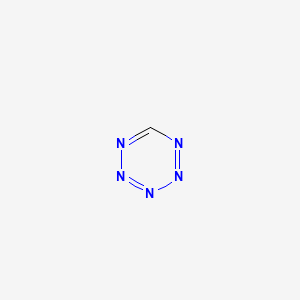

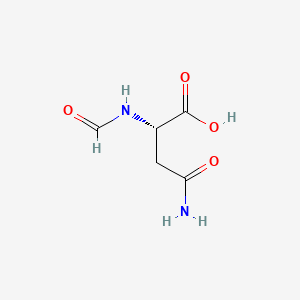
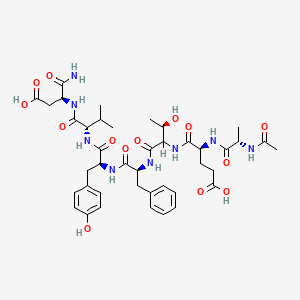
![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)
